

# 1-(4-Methylphenyl)ethanol chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(4-Methylphenyl)ethanol

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An In-depth Technical Guide to **1-(4-Methylphenyl)ethanol**: Properties, Synthesis, and Applications

## Introduction

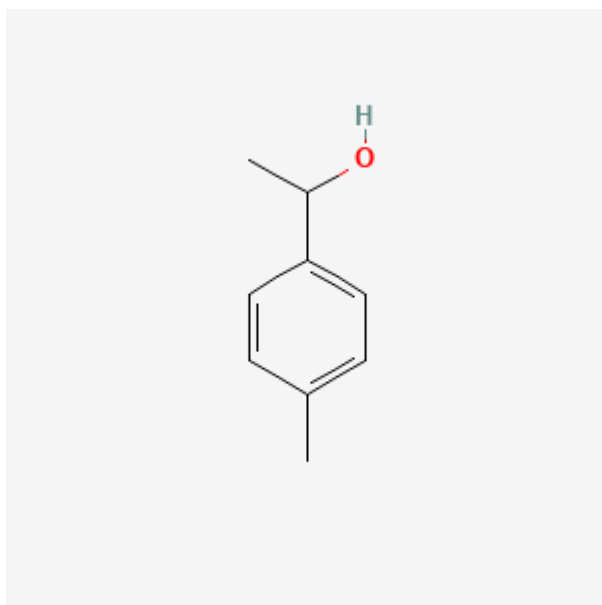
**1-(4-Methylphenyl)ethanol**, also known as p, $\alpha$ -Dimethylbenzyl alcohol or 1-(p-Tolyl)ethanol, is an aromatic secondary alcohol that serves as a versatile and valuable molecule in both industrial and research settings.<sup>[1][2]</sup> With its characteristic sweet, floral odor, it has found a significant niche in the fragrance and flavor industries.<sup>[1][3][4]</sup> Beyond its sensory properties, its chemical structure, featuring a chiral center and a reactive hydroxyl group, makes it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.<sup>[1][5]</sup> <sup>[6]</sup> This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and key applications for professionals in research and drug development.

Identifier	Value
CAS Number	536-50-5 <sup>[7][8]</sup>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sup>[1][7][8]</sup>
Molecular Weight	136.19 g/mol <sup>[1][2][7][8]</sup>
Synonyms	p-Tolylmethylcarbinol, 4, $\alpha$ -Dimethylbenzyl alcohol, Methyl p-tolyl carbinol <sup>[2][7][9]</sup>

## Part 1: Chemical Structure and Stereochemistry

**1-(4-Methylphenyl)ethanol** possesses a fundamental structure consisting of an ethanol backbone substituted with a p-tolyl (4-methylphenyl) group at the C-1 position.[3][4][10] This substitution renders the C-1 carbon a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-**1-(4-methylphenyl)ethanol** and (S)-**1-(4-methylphenyl)ethanol**.

The commercial product is most often supplied as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. However, for applications in pharmaceutical synthesis, where stereochemistry is critical to biological activity, the separation of these enantiomers or their stereoselective synthesis is a crucial step.[11] The presence of this chiral center is a key feature that makes it a valuable building block for creating complex, stereochemically pure active pharmaceutical ingredients (APIs).[11]



**Figure 1.** 2D Chemical Structure of **1-(4-Methylphenyl)ethanol**.

## Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of **1-(4-Methylphenyl)ethanol** dictate its handling, storage, and application. It is a clear, colorless liquid at room temperature with limited solubility in water but good solubility in organic solvents like ethanol and ether.[3][7][9]

### Physicochemical Data

Property	Value	Source(s)
Appearance	Clear colorless liquid	[1][7][12]
Odor	Sweet, floral, reminiscent of menthol or hawthorn	[3][4][7][9]
Boiling Point	218-220 °C	[7][9][12]
Density	0.987 g/mL at 20 °C	[7][9]
Flash Point	102 °C (215.6 °F)	[7][12]
Water Solubility	Slightly soluble	[7][9][10]
pKa	14.56 ± 0.20 (Predicted)	[7][9]
logP	1.84 - 2.06	[7][10]

## Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of **1-(4-Methylphenyl)ethanol**.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):** The proton NMR spectrum is characterized by distinct signals corresponding to the different protons in the molecule. Key shifts are observed at  $\delta$  1.48 (doublet, 3H, J=6.4 Hz) for the methyl protons adjacent to the chiral center,  $\delta$  2.35 (singlet, 3H) for the methyl group on the aromatic ring,  $\delta$  4.85 (quartet, 1H, J=4.8 Hz) for the methine proton at the chiral center, and signals between  $\delta$  7.16-7.26 (multiplet, 4H) for the aromatic protons.[13] The singlet at  $\delta$  1.91 (1H) corresponds to the hydroxyl proton.[13]
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):** The carbon spectrum shows characteristic peaks at  $\delta$  21.1 (ring CH<sub>3</sub>),  $\delta$  25.1 (ethyl CH<sub>3</sub>),  $\delta$  70.3 (CH-OH),  $\delta$  125.4 and  $\delta$  129.2 (aromatic CH), and  $\delta$  137.2 and  $\delta$  142.9 (aromatic quaternary carbons).[13]
- Infrared (IR) Spectroscopy:** The IR spectrum displays a prominent broad absorption band around 3364 cm<sup>-1</sup>, which is characteristic of the O-H stretching vibration of the alcohol group.[13] Other significant peaks include those for C-H stretching and aromatic C=C stretching around 1514 cm<sup>-1</sup>. [13]

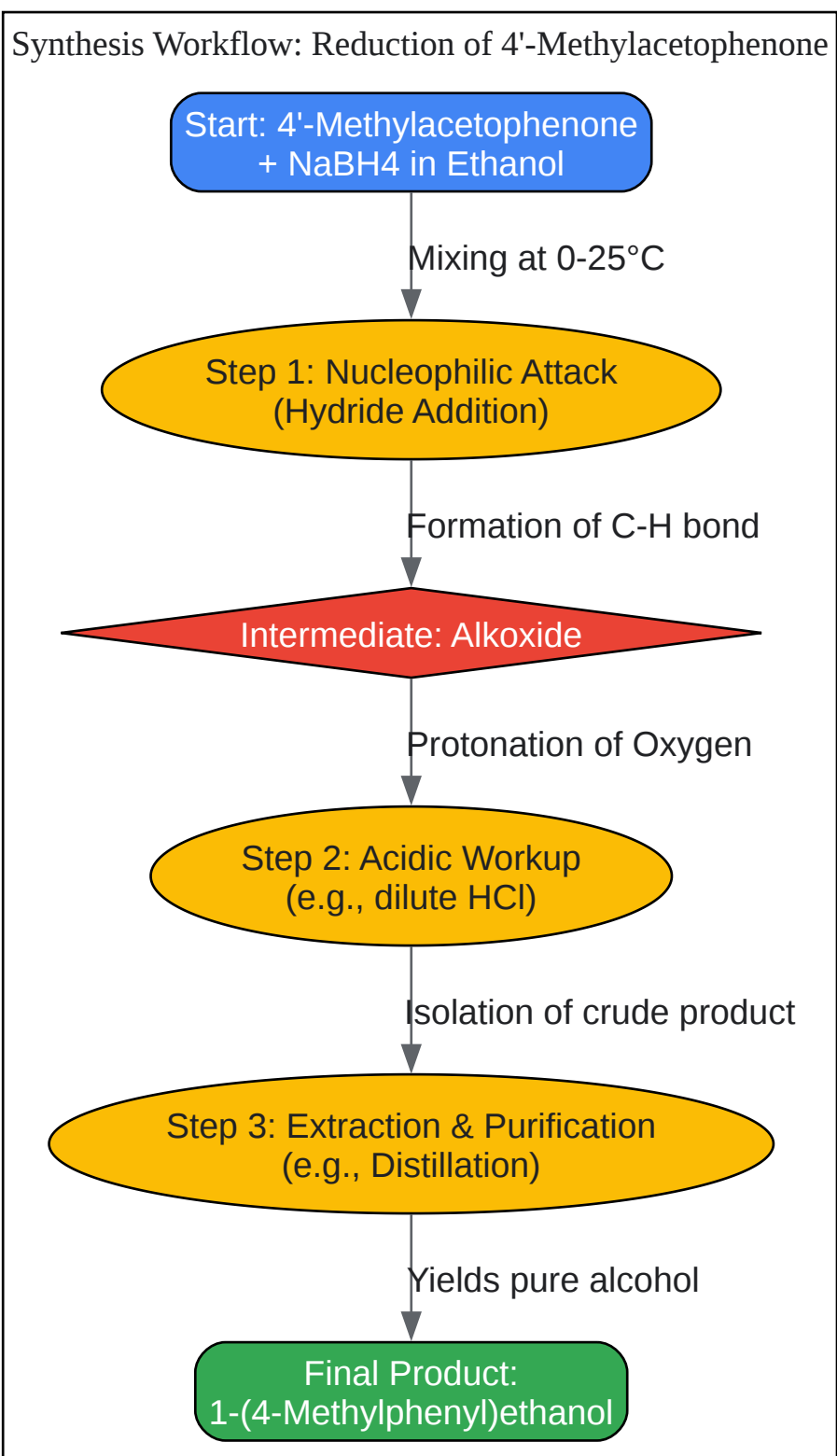
- Mass Spectrometry (MS): Mass spectrometry data is available for this compound, which is useful for confirming its molecular weight and fragmentation pattern.[\[14\]](#)[\[15\]](#)

## Part 3: Synthesis and Reactivity

### Common Synthetic Pathways

**1-(4-Methylphenyl)ethanol** is typically synthesized via one of two primary, industrially scalable methods. The choice of method depends on the availability of starting materials, cost, and desired purity.

- Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with acetaldehyde.[\[7\]](#)[\[9\]](#) The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol. This method is highly effective for creating the carbon-carbon bond central to the molecule's structure.
- Reduction of 4'-Methylacetophenone: An alternative route is the reduction of the corresponding ketone, 4'-methylacetophenone.[\[7\]](#)[\[9\]](#) This can be achieved with various reducing agents. A common laboratory method uses sodium borohydride ( $\text{NaBH}_4$ ) in an alcoholic solvent like ethanol or methanol. For industrial-scale production, catalytic hydrogenation is often preferred. The causality here is straightforward: a hydride source (from the reducing agent) attacks the carbonyl carbon, and a proton source (from the solvent or workup) protonates the oxygen, yielding the alcohol.



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Caption: Workflow for the synthesis of **1-(4-Methylphenyl)ethanol** via ketone reduction.

## Chemical Reactivity

As a secondary alcohol, **1-(4-Methylphenyl)ethanol** undergoes a range of predictable and useful chemical transformations:

- **Oxidation:** It can be oxidized to form the ketone 4'-methylacetophenone using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. This reaction is fundamental for interconverting between the alcohol and ketone functional groups.
- **Esterification:** The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic conditions to form esters, which are often valuable as fragrances or synthetic intermediates.<sup>[3]</sup>
- **Dehydration:** Treatment with a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub>) and heat can eliminate water to form 4-methylstyrene, an important monomer in polymer chemistry.

## Part 4: Applications in Drug Development and Industry

The utility of **1-(4-Methylphenyl)ethanol** spans several high-value sectors, with its role as a synthetic intermediate being particularly relevant to drug development professionals.

- **Pharmaceutical Intermediate:** This compound is a key building block in the synthesis of more complex molecules.<sup>[1][5]</sup> Its true value lies in its chiral nature. Enantiomerically pure forms of the alcohol are used in asymmetric synthesis to produce single-enantiomer drugs.<sup>[5][11]</sup> The principle of chirality is paramount in pharmacology, as different enantiomers of a drug can have vastly different efficacy and safety profiles. The use of chiral precursors like **1-(4-methylphenyl)ethanol** ensures that the final API is stereochemically defined, a critical requirement for regulatory approval and therapeutic success.
- **Fragrance and Flavoring Agent:** Due to its pleasant aromatic properties, it is widely used as a fragrance component in perfumes, cosmetics, and personal care products.<sup>[1][16]</sup> It is also approved as a flavoring agent in some food and beverage applications.<sup>[1][7][9]</sup>
- **Polymer Chemistry:** It serves as a monomer for the chemoenzymatic synthesis of optically active, biodegradable polymers.<sup>[5][6]</sup> These materials are of interest in fields ranging from biomedical devices to sustainable packaging.

- **Cosmetic Formulations:** Beyond fragrance, it can act as a stabilizer for emulsions and provides moisturizing benefits in certain cosmetic products.[1]

## Part 5: Safety, Handling, and Storage

As a laboratory chemical, **1-(4-Methylphenyl)ethanol** must be handled with appropriate safety precautions.

- **Hazard Identification:** It is classified as harmful if swallowed (H302), and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[17][18]
- **Storage:** The compound is stable under normal conditions.[12] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][12][17]
- **Fire Safety:** It is a combustible liquid.[19] In case of fire, use water spray, carbon dioxide (CO<sub>2</sub>), dry chemical, or chemical foam as extinguishing media.[18]

## Conclusion

**1-(4-Methylphenyl)ethanol** is a deceptively simple molecule with a broad and significant impact across chemistry. For researchers and drug development professionals, it represents more than just a fragrant alcohol; it is a strategic chiral building block for the construction of complex and biologically active molecules. Its well-understood physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and indispensable tool in the modern chemist's arsenal, bridging the gap from fine fragrances to life-saving pharmaceuticals.

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- To cite this document: BenchChem. [1-(4-Methylphenyl)ethanol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581246#1-4-methylphenyl-ethanol-chemical-properties-and-structure]

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